(+)-Neomenthol
Overview
Description
(+)-Neomenthol is a naturally occurring organic compound belonging to the class of terpenoids. It is a stereoisomer of menthol, characterized by its distinct minty aroma and cooling sensation. This compound is widely used in various industries, including pharmaceuticals, cosmetics, and food, due to its pleasant fragrance and therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-Neomenthol can be synthesized through several methods, including the hydrogenation of pulegone or the reduction of menthone. One common synthetic route involves the catalytic hydrogenation of pulegone in the presence of a palladium catalyst under controlled temperature and pressure conditions. This process yields a mixture of menthol isomers, which can be separated and purified to obtain this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced separation techniques such as fractional distillation and crystallization. These methods help in isolating the desired isomer from the mixture of menthol isomers produced during the hydrogenation process.
Chemical Reactions Analysis
Types of Reactions: (+)-Neomenthol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromic acid to form neomenthone.
Reduction: The reduction of neomenthone back to this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound typically occur at the hydroxyl group, where it can react with acyl chlorides or anhydrides to form esters.
Major Products Formed:
Oxidation: Neomenthone
Reduction: this compound
Substitution: Neomenthol esters
Scientific Research Applications
(+)-Neomenthol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other complex organic compounds.
Biology: this compound is studied for its biological activities, including its antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: It is used in the formulation of topical analgesics, decongestants, and oral care products due to its cooling and soothing effects.
Industry: this compound is a key ingredient in the flavor and fragrance industry, used in products such as chewing gum, toothpaste, and perfumes.
Mechanism of Action
The mechanism of action of (+)-Neomenthol involves its interaction with transient receptor potential cation channel subfamily M member 8 (TRPM8) receptors. These receptors are responsible for the sensation of cold and are activated by the binding of this compound, leading to a cooling sensation. Additionally, this compound exhibits antimicrobial activity by disrupting the cell membranes of bacteria, leading to cell lysis.
Comparison with Similar Compounds
- Menthol
- (-)-Menthol
- (+)-Isomenthol
- (-)-Isomenthol
Comparison: (+)-Neomenthol is unique among its isomers due to its specific stereochemistry, which imparts distinct sensory properties and biological activities. Unlike (-)-Menthol, which is more commonly used in commercial products, this compound has a slightly different cooling effect and is less prevalent in nature. Its unique properties make it valuable in specific applications where a particular sensory profile or biological activity is desired.
Properties
IUPAC Name |
(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9+,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-UTLUCORTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H](C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044326, DTXSID20883998 | |
Record name | d-Neomenthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | dl-Neomenthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
D,l-menthol is a white crystalline solid with a peppermint odor and taste. (NTP, 1992), Liquid; Other Solid; Pellets or Large Crystals, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], Liquid, colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour, colourless liquid | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
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Record name | Menthol | |
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Record name | (+)-Neomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
421 °F at 760 mmHg (NTP, 1992), 95.00 °C. @ 12.00 mm Hg | |
Record name | D,L-MENTHOL | |
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Record name | (+)-Neomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
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Flash Point |
196 °F (NTP, 1992) | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), very soluble in alcohol and volatile oils; slightly soluble in water, insoluble in water; soluble in alcohol and acetone | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904 at 59 °F (NTP, 1992) - Less dense than water; will float, 0.901 (20°); 0.891 (30°), 0.896-0.903 (20°) | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | d-neo-Menthol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/672/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
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Vapor Pressure |
1 mmHg at 133 °F approximately (NTP, 1992), 0.06 [mmHg] | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Menthol | |
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CAS No. |
89-78-1, 2216-52-6, 3623-51-6, 491-01-0 | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | (+)-Neomenthol | |
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Record name | (+)-Neomenthol | |
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Record name | Neomenthol | |
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Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5R)-rel- | |
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Record name | d-Neomenthol | |
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Record name | dl-Neomenthol | |
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Record name | Menthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |
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Record name | (±)-neomenthol | |
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Record name | Neomenthol | |
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Record name | NEOMENTHOL, (±)- | |
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Record name | NEOMENTHOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RE7MA7PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (+)-Neomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °F (NTP, 1992), -22 °C | |
Record name | D,L-MENTHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20591 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | (+)-Neomenthol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035763 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.